methylene]amino}sulfonyl)benzoate](/img/structure/B5318416.png)
methyl 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate, also known as Methyl 2-((2-m-tolylamino)phenyl)methyleneamino)benzenesulfonate, is a chemical compound that has gained significant attention from researchers due to its potential applications in a wide range of scientific fields.
Wirkmechanismus
The mechanism of action of methyl 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate is not fully understood. However, it has been proposed that it exerts its anticancer effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. It also exhibits antimicrobial activity by disrupting the cell membrane of microorganisms.
Biochemical and Physiological Effects:
This compound 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate has been shown to have several biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and reduce inflammation. It also exhibits neuroprotective effects and has been shown to improve cognitive function in animal models of Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
Methyl 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate has several advantages for lab experiments. It is readily available and can be synthesized using simple and cost-effective methods. It also exhibits potent biological activity, making it an ideal candidate for drug development. However, one of the limitations of this compound 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate is its low solubility in water, which can make it difficult to use in certain experiments.
Zukünftige Richtungen
There are several future directions for the research on methyl 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate. One of the areas of interest is its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders. Further studies are needed to elucidate the mechanism of action and optimize its pharmacological properties. Additionally, the use of this compound 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate in combination with other drugs for cancer treatment is an area of active research.
Synthesemethoden
Methyl 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate can be synthesized through a multi-step process. The first step involves the reaction of 2-methylbenzenamine and benzaldehyde to form 2-m-tolylbenzylideneaniline. The second step involves the reaction of 2-m-tolylbenzylideneaniline with benzenesulfonyl chloride to form this compound 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate.
Wissenschaftliche Forschungsanwendungen
Methyl 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate 2-({[[(2-methylphenyl)amino](phenyl)methylene]amino}sulfonyl)benzoate has been extensively studied for its potential applications in various scientific fields. It has been found to exhibit anticancer, antimicrobial, and antioxidant properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and other neurodegenerative disorders.
Eigenschaften
IUPAC Name |
methyl 2-[(Z)-[(2-methylanilino)-phenylmethylidene]amino]sulfonylbenzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-16-10-6-8-14-19(16)23-21(17-11-4-3-5-12-17)24-29(26,27)20-15-9-7-13-18(20)22(25)28-2/h3-15H,1-2H3,(H,23,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLGJHEDWCAWYBO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1NC(=NS(=O)(=O)C2=CC=CC=C2C(=O)OC)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=CC=C1N/C(=N\S(=O)(=O)C2=CC=CC=C2C(=O)OC)/C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![cis-4-({3-[2-(4-fluorophenyl)ethyl]-1-piperidinyl}carbonyl)cyclohexanol](/img/structure/B5318342.png)
![ethyl 4-{3-[4-oxo-5-(3-phenyl-2-propen-1-ylidene)-2-thioxo-1,3-thiazolidin-3-yl]propanoyl}-1-piperazinecarboxylate](/img/structure/B5318343.png)
![N-[(6-cyclopentyl-2-methoxy-5-oxo-6,7-dihydro-5H-pyrrolo[3,4-b]pyridin-3-yl)methyl]-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B5318347.png)
![2,3-diethoxy-6H-indolo[2,3-b]quinoxaline](/img/structure/B5318359.png)
![5-[(2-methyl-1H-benzimidazol-4-yl)carbonyl]-3-phenyl-4,5,6,7-tetrahydroisoxazolo[4,5-c]pyridine](/img/structure/B5318367.png)
![4-{[3-(aminocarbonyl)-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothien-2-yl]amino}-4-oxo-2-butenoic acid](/img/structure/B5318387.png)


![N-[(cyanoamino)(imino)methyl]-4-methylbenzenesulfonamide](/img/structure/B5318399.png)
![2-{2-[2-(1,3-benzothiazol-2-yl)-2-cyanovinyl]phenoxy}-N-phenylacetamide](/img/structure/B5318409.png)
![N-[2-(1-methyl-1H-benzimidazol-2-yl)ethyl]-2-(3-pyrrolidinyl)benzamide dihydrochloride](/img/structure/B5318424.png)
![2-[2-(3,4-dichlorophenyl)vinyl]-3-phenyl-4(3H)-quinazolinone](/img/structure/B5318431.png)
![(4-{3-[4-(2,3-dimethylphenyl)-1-piperazinyl]-1-propen-1-yl}phenyl)dimethylamine](/img/structure/B5318438.png)